4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2 . It is a part of the pyrazolopyrimidines class of compounds, which are known to be biologically active and serve as the basis for new drugs with selective action .
Synthesis Analysis
The synthesis of similar compounds, such as 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidines, has been achieved through the 1,3-dipolar cycloaddition of substituted 3-diazopyrrolidones to dimethyl acetylenedicarboxylate (DMAD). This reaction was carried out in benzene at 70°C, leading to the formation of 4-substituted dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid in up to 80% yields .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid consists of a pyrazolopyrimidine core, which is a bicyclic structure containing a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
The most effective method for the preparation of pyrazole derivatives is the 1,3-dipolar cycloaddition of diazoalkanes to acetylenes. Reactions of linear diazo compounds lead to the formation of 1H-pyrazoles .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 444.4±33.0 °C at 760 mmHg, and a flash point of 222.6±25.4 °C. It has 5 H bond acceptors, 2 H bond donors, and 1 freely rotating bond. Its polar surface area is 67 Å2 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Variants : Klara Lombar et al. (2014) developed two synthesis pathways for 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides, starting with primary alkylamine and methyl acrylate, leading to carboxamides in very good yields (Lombar et al., 2014).
- Condensation Reactions : Filimonov et al. (2013) described the condensation of substituted 5-amino-4-arylpyrazoles with itaconic acid to form substituted tetrahydropyrazolo[1,5-a]pyrimidines (Filimonov et al., 2013).
- Electrochemical Oxidation Studies : G. Dryhurst (1976) investigated the electrochemical oxidation of oxipurinol (a derivative of 4,5,6,7-tetrahydropyrazolo[3,4-d]pyrimidine-4,6-dione) at the pyrolytic graphite electrode, revealing insights into its electrochemical behavior and potential oxidation products (Dryhurst, 1976).
Diverse Compound Synthesis
- Heterocyclization Reactions : Yana I Sakhno et al. (2010) reported the synthesis of 4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids and related compounds through heterocyclization reactions involving pyruvic acids and aromatic aldehydes (Sakhno et al., 2010).
- Combinatorial Library Synthesis : I. Dalinger et al. (2005) accomplished the parallel solution-phase synthesis of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides, demonstrating the potential for large-scale diverse compound creation (Dalinger et al., 2005).
Applications in Drug Synthesis and Molecular Studies
- Angiotensin II Receptor Antagonists : T. Shiota et al. (1999) synthesized 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives as potent angiotensin II antagonists, demonstrating a potential application in hypertension treatment (Shiota et al., 1999).
Future Directions
The reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines is a clear example of increasing complexity and dimensionality of the structure, which aligns with the “escape from flatland” trends in drug design of recent decades . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.
properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-4-6-8-2-1-3-10(6)9-5/h4,8H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORLMYBWNUDYAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NN2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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